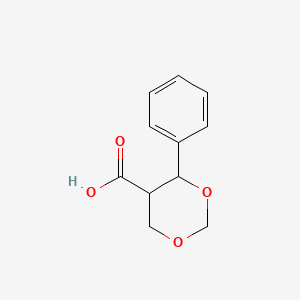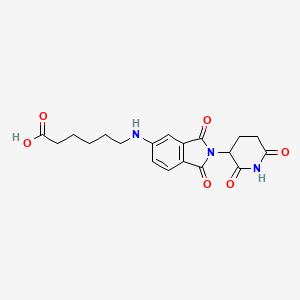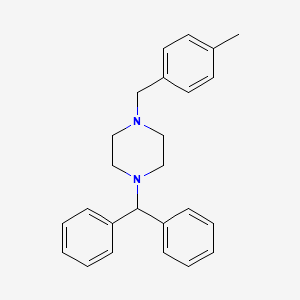
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate is a chemical compound with the molecular formula C13H18N2O5S. It is a derivative of malonic acid diethyl ester and is characterized by the presence of an acetamido group and a thiazole ring. This compound is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate typically involves the acetylation of ester from aminomalonic acid. One notable method involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate. This intermediate is then reduced in a mixture of glacial acetic acid and acetic anhydride using zinc powder. The resulting amine is combined with acetic anhydride to produce the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of safer solvents and catalysts to improve yield and reduce production costs. For example, using dichloromethane as an extraction solvent and zinc powder for reduction in an acetic acid medium .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring and acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in acetic acid is commonly used for reduction.
Substitution: Nucleophilic reagents such as sodium ethoxide and benzyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amines and other reduced forms.
Substitution: Substituted thiazole derivatives and acetamido compounds.
Applications De Recherche Scientifique
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate is widely used in scientific research due to its versatility as a building block for various compounds. Its applications include:
Chemistry: Used as an intermediate in the synthesis of α-amino acids and hydroxycarboxylic acids.
Biology: Serves as a precursor for biologically active molecules.
Medicine: Used in the synthesis of pharmaceutical compounds, including potential heat shock protein 90 inhibitors.
Industry: Employed in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate involves its role as a precursor in various biochemical pathways. It acts by participating in nucleophilic substitution and reduction reactions, leading to the formation of biologically active compounds. The thiazole ring and acetamido group play crucial roles in its reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl acetamidomalonate: A derivative of malonic acid diethyl ester, used in similar applications.
Diethyl 2-acetamidomalonate: Another derivative with similar properties and uses.
Uniqueness
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of compounds with specific biological activities .
Propriétés
Formule moléculaire |
C13H18N2O5S |
|---|---|
Poids moléculaire |
314.36 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-(1,3-thiazol-4-ylmethyl)propanedioate |
InChI |
InChI=1S/C13H18N2O5S/c1-4-19-11(17)13(15-9(3)16,12(18)20-5-2)6-10-7-21-8-14-10/h7-8H,4-6H2,1-3H3,(H,15,16) |
Clé InChI |
WTFRNTXJICPCNP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CSC=N1)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)


![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)


